

# Switching from Eltrombopag to Hetrombopag Olamine in ITP Patients: A Comparative Guide

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## Compound of Interest

Compound Name: *Hetrombopag olamine*

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For researchers and drug development professionals navigating the therapeutic landscape for Immune Thrombocytopenia (ITP), the emergence of new thrombopoietin receptor agonists (TPO-RAs) presents both opportunities and questions. This guide provides a detailed comparison of switching from the established TPO-RA, eltrombopag, to a newer agent, **hetrombopag olamine**, for the management of ITP in adult patients. The information is based on a post-hoc analysis of a multicenter, randomized phase III clinical trial.

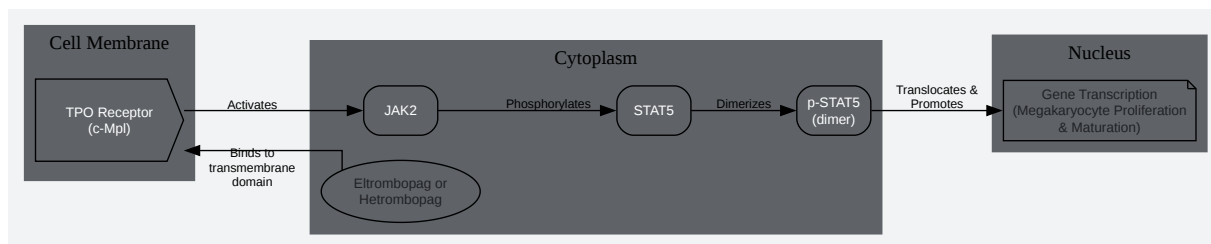
## Pharmacological Profiles

Both eltrombopag and **hetrombopag olamine** are orally administered, small-molecule, nonpeptide TPO-RAs.[1][2] They function by binding to and stimulating the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110.[2][3] This activation mimics the effect of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytes in the bone marrow and subsequently, an increase in platelet production.[3][4] Preclinical studies suggest that hetrombopag has a pharmacological potency approximately 30 times greater than that of eltrombopag.[5]

## Signaling Pathway

The binding of a TPO-R agonist, such as eltrombopag or hetrombopag, to the TPO receptor initiates a downstream signaling cascade. A key pathway involved is the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway. Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates and activates STAT proteins (primarily

STAT5). Activated STAT proteins then translocate to the nucleus to promote the transcription of genes involved in megakaryocyte proliferation and maturation.[3][5]



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#### TPO-Receptor Agonist Signaling Pathway

## Clinical Efficacy: A Head-to-Head Comparison

A post-hoc analysis of a phase III trial (NCT03222843) evaluated the outcomes of 63 ITP patients who switched from a 14-week treatment with eltrombopag to a 24-week treatment with hetrombopag.[5][6][7]

### Platelet Response Rates

The primary efficacy endpoint was the proportion of patients achieving a platelet count of  $\geq 50 \times 10^9/L$ . The overall response rate significantly improved after switching to hetrombopag.[7][8]

Treatment Phase	Overall Response Rate
Eltrombopag (pre-switch)	66.7%
Hetrombopag (post-switch)	88.9%

Data from a post-hoc analysis of a phase III trial.[7][8]

Notably, hetrombopag demonstrated a robust response even in patients who had a suboptimal response to eltrombopag.<sup>[5][9]</sup>

Platelet Count Pre-Switch (Eltrombopag)	Platelet Response Post-Switch (Hetrombopag)
<30 x 10 <sup>9</sup> /L	66.7% (8 out of 12 patients)
30 to <50 x 10 <sup>9</sup> /L	88.9% (8 out of 9 patients)

Data from a post-hoc analysis of a phase III trial.<sup>[8][9]</sup>

## Safety and Tolerability Profile

The incidence of treatment-related adverse events (TRAEs) was lower during the hetrombopag treatment phase compared to the eltrombopag phase.<sup>[5][7][8]</sup>

Adverse Event Profile	Eltrombopag (14 weeks)	Hetrombopag (24 weeks)
Overall Incidence of TRAEs	50.8%	38.1%
Most Common TRAEs		
Platelet count increased	9.5%	7.9%
Alanine aminotransferase increased	9.5%	1.6%
Unconjugated bilirubin increased	7.9%	3.2%
Aspartate aminotransferase increased	6.3%	3.2%
Severe Adverse Events	Not specified in detail	None reported
Dose Adjustments/Interruptions due to AEs	11.1%	11.1%

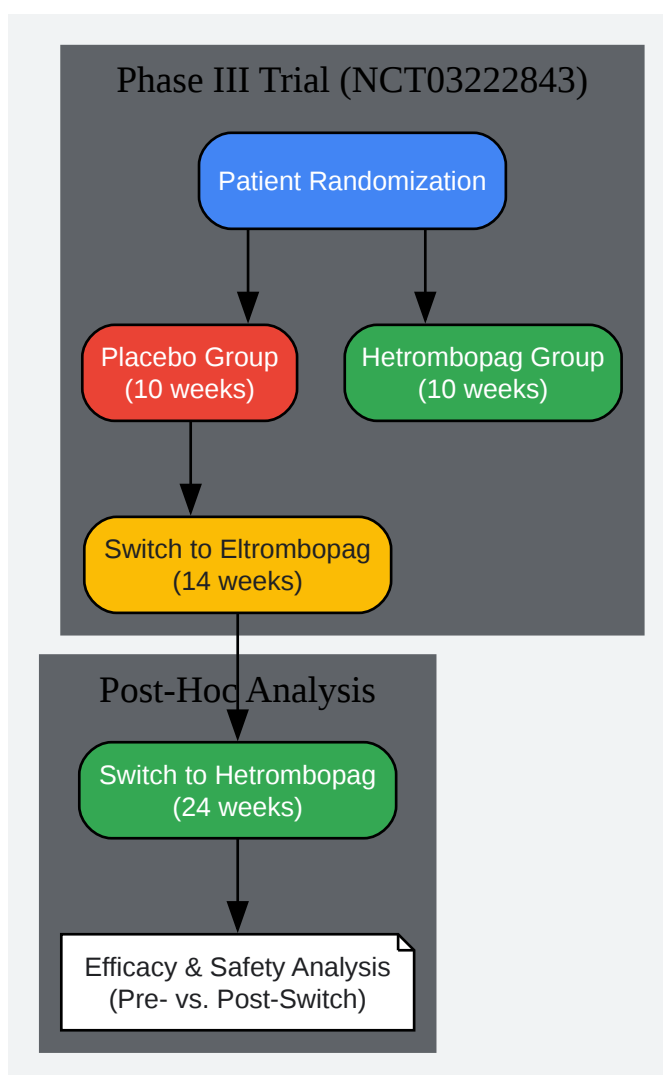
Data from a post-hoc analysis of a phase III trial.<sup>[5][9]</sup>

## Experimental Protocol: Phase III Trial (NCT03222843)

The data presented is derived from a post-hoc analysis of a multicenter, randomized, double-blind, placebo-controlled phase III trial.[\[10\]](#)[\[11\]](#)

### Study Design:

The original study included a 10-week double-blind period where patients received hetrombopag or a placebo. This was followed by a 14-week open-label period where patients in the placebo group were switched to eltrombopag.[\[10\]](#) The post-hoc analysis focused on patients who completed the 14-week eltrombopag treatment and subsequently switched to a 24-week course of hetrombopag.[\[5\]](#)[\[7\]](#)



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## Workflow of the Phase III Trial and Post-Hoc Analysis

### Patient Population:

The analysis included 63 adult patients with ITP who had an insufficient response or had relapsed after at least one prior ITP therapy.[5] Key inclusion criteria were a confirmed ITP diagnosis for  $\geq 6$  months and a platelet count of  $< 30 \times 10^9/L$ .

### Dosage and Administration:

- Eltrombopag: Initiated at 25 mg once daily, with dose adjustments up to a maximum of 75 mg once daily to maintain platelet counts between  $50 \times 10^9/L$  and  $250 \times 10^9/L$ . [10]
- Hetrombopag: Following the switch, the final dosage was 7.5 mg daily for 44.4% of patients and 5 mg daily for 25.4% of patients. [5]

### Endpoints:

- Primary Efficacy Endpoint: The proportion of patients achieving a platelet count of  $\geq 50 \times 10^9/L$ . [6][7]
- Safety Endpoint: Incidence and severity of adverse events. [6][7]

## Conclusion

The available data from the post-hoc analysis of a phase III trial suggests that switching from eltrombopag to hetrombopag is an effective and well-tolerated strategy for managing ITP in adult patients. Hetrombopag demonstrated a higher platelet response rate, including in patients with a prior suboptimal response to eltrombopag, and was associated with a lower incidence of treatment-related adverse events. [5][7][8] These findings indicate that hetrombopag may offer a valuable alternative for ITP patients. However, as the authors of the analysis note, these observations require confirmation in future prospective clinical trials. [5][7][8]

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